2-(3-Methylpyridazin-4-yl)-4-(trifluoromethyl)phenol
Overview
Description
2-(3-Methylpyridazin-4-yl)-4-(trifluoromethyl)phenol is a useful research compound. Its molecular formula is C12H9F3N2O and its molecular weight is 254.21 g/mol. The purity is usually 95%.
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Biological Activity
2-(3-Methylpyridazin-4-yl)-4-(trifluoromethyl)phenol is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridazine ring substituted with a trifluoromethyl group and a phenolic hydroxyl group. The trifluoromethyl group enhances lipophilicity and may influence the compound's interaction with biological targets.
Anticancer Activity
Research has shown that compounds containing trifluoromethyl groups can exhibit significant anticancer activities. For instance, studies on related compounds have demonstrated that they can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways and the modulation of oxidative stress levels.
- Case Study : A study involving similar trifluoromethylated phenols reported their cytotoxic effects on different cancer cell lines, with IC50 values indicating potent activity against MCF-7 breast cancer cells (IC50 = 0.016 µM) and HCT-116 colon cancer cells (IC50 = 10 µM) .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Trifluoromethylated compounds are known to inhibit bacterial growth by targeting specific enzymes involved in bacterial metabolism.
- Mechanism : Inhibition of bacterial Sfp-PPTase has been linked to the antibacterial activity of similar compounds, which do not exhibit cytotoxic effects on human cells at effective doses .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the pyridazine ring or the phenolic group can significantly affect potency and selectivity.
Modification | Effect on Activity |
---|---|
Removal of methyl group from pyridazine | Slight decrease in potency |
Addition of electron-withdrawing groups | Significant loss of activity |
Alteration of position in the pyridine ring | Loss of activity |
Pharmacokinetics and Toxicity
The pharmacokinetic profile of this compound is essential for understanding its therapeutic potential. Preliminary studies suggest that compounds with similar structures can exhibit favorable absorption and distribution characteristics, although specific toxicity profiles need further investigation.
Properties
IUPAC Name |
2-(3-methylpyridazin-4-yl)-4-(trifluoromethyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O/c1-7-9(4-5-16-17-7)10-6-8(12(13,14)15)2-3-11(10)18/h2-6,18H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZXZSFHFMRMWLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=N1)C2=C(C=CC(=C2)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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